molecular formula C9H14O B106122 Bicyclo[3.3.1]nonan-9-one CAS No. 17931-55-4

Bicyclo[3.3.1]nonan-9-one

Cat. No.: B106122
CAS No.: 17931-55-4
M. Wt: 138.21 g/mol
InChI Key: SKTMMSQPXGWCAP-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-9-one is a bicyclic ketone with the molecular formula C₉H₁₄O. It is a compound of interest in organic chemistry due to its unique structure, which consists of two fused cyclohexane rings with a ketone functional group at the bridgehead position. This compound is also known for its stability and rigidity, making it a valuable scaffold in the synthesis of various biologically active molecules .

Mechanism of Action

Target of Action

It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products . Therefore, the targets could be diverse depending on the specific functional groups attached to the bicyclo[3.3.1]nonan-9-one core.

Mode of Action

The compound’s interaction with its targets and any resulting changes would depend on the specific functional groups attached to the this compound core and the biological context in which it is used .

Biochemical Pathways

It is known that many derivatives of bicyclo[331]nonane are used in asymmetric catalysis or as potent anticancer entities , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Given its use in the synthesis of biologically active compounds , it is likely that its effects would be diverse and context-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]nonan-9-one can be synthesized through several methods. One common route involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone. Another method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation, which are key steps in synthesizing the this compound cores of natural products like garsubellin A, hyperforin, guttiferone A, and hypersampsone F .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Reactivity

Bicyclo[3.3.1]nonan-9-one serves as a crucial building block in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for strategic modifications to introduce different functional groups, enabling the creation of diverse new compounds. Notably, it has been utilized as a precursor for synthesizing bicyclo[3.3.1]nonan-2-ene, highlighting its utility in organic synthesis pathways .

Synthetic Routes

Several methods for synthesizing this compound have been reported:

  • Cycloaddition Reactions : These reactions involve the addition of two or more unsaturated compounds to form a cyclic product.
  • Rearrangements : The compound can be synthesized through rearrangements of other cyclic compounds, which can yield various derivatives .

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in pharmacology. The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products known for their anticancer, anti-inflammatory, and antimicrobial properties .

Case Studies

  • Anticancer Properties : Various derivatives of this compound have been explored for their potential as anticancer agents. For instance, studies have shown that certain derivatives can inhibit the growth of human cancer cell lines .
  • Natural Product Synthesis : The compound's framework is often found in natural products that exhibit therapeutic effects, making it a valuable target for drug discovery .

Industrial Applications

In addition to its applications in research and medicine, this compound is also used in industrial processes:

  • Material Development : It serves as a precursor in the development of new materials due to its unique structural properties.
  • Chemical Processes : The compound is utilized in various chemical reactions to synthesize other valuable compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its rigid bicyclic structure and the presence of a ketone functional group at the bridgehead position. This combination of features imparts distinct chemical reactivity and stability, making it a valuable scaffold for the synthesis of various biologically active molecules .

Biological Activity

Bicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and synthetic routes that contribute to its bioactivity.

Structural Characteristics

This compound features a unique bicyclic structure that can adopt several conformations, including twin-chair (CC), boat-chair (BC), and twisted twin-boat (BB) conformers. These conformational variations can influence the compound's reactivity and biological interactions, making structural studies essential for understanding its biological properties .

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives of this compound, particularly focusing on their ability to modulate polyamine (PA) catabolism, which is often disrupted in cancer cells. The activation of PA catabolism can lead to the production of cytotoxic substances that induce apoptosis in cancer cells.

Case Study: Bispidine Derivatives

A notable study evaluated the biological activity of new 3,7-diazathis compound derivatives, which were synthesized and tested for their antiproliferative properties. The results indicated that these compounds could effectively activate PA catabolism in regenerating rat liver homogenates. Out of eight synthesized bispidine derivatives, three exhibited significant cytotoxic effects against cancer cell lines in MTT assays, demonstrating their potential as antineoplastic agents .

Synthetic Routes and Modifications

The synthesis of this compound derivatives often employs organocatalytic methods that allow for high yields and selectivity. For instance, an efficient organocatalytic cascade reaction has been developed for synthesizing these compounds from prochiral cyclohexanones and indene derivatives, yielding products with excellent diastereo- and enantioselectivity . This synthetic versatility is crucial for exploring various modifications that enhance biological activity.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound derivatives:

Compound Biological Activity Study Reference
3,7-Diazathis compoundAntiproliferative; activates PA catabolism
Bispidine DerivativesCytotoxic effects on cancer cells
Organocatalytic Synthesized DerivativesHigh yields; potential for further biological testing
Natural Products with Bicyclo CoreIncludes alkaloids and terpenoids with anticancer properties

Future Directions

The exploration of this compound and its derivatives holds promise for the development of novel anticancer therapies. Future research should focus on:

  • Mechanistic Studies : Understanding how these compounds interact at the molecular level with cancer pathways.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structural Modifications : Investigating how alterations in the bicyclic structure affect biological activity.

Properties

IUPAC Name

bicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTMMSQPXGWCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939200
Record name Bicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17931-55-4, 10036-09-6
Record name Bicyclo[3.3.1]nonan-9-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(3.3.1)nonan-3-one
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Record name Bicyclo(3.3.1)nonan-9-one
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Record name Bicyclo[3.3.1]nonan-9-one
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Record name Bicyclo[3.3.1]nonan-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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